2-Bromo-n,n-diethylpropanamide
Overview
Description
2-Bromo-n,n-diethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide structure, with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n,n-diethylpropanamide can be synthesized through the bromination of n,n-diethylpropanamide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the second carbon position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where n,n-diethylpropanamide is reacted with a brominating agent in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n,n-diethylpropanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form n,n-diethylpropanamide by using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, alcohols, or ethers depending on the nucleophile used.
Reduction: The major product is n,n-diethylpropanamide.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-n,n-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development or as a reagent in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-n,n-diethylpropanamide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl groups attached to the nitrogen atom.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n,n-dimethylpropanamide: Similar structure but with methyl groups instead of ethyl groups.
2-Bromo-n,n-dibutylpropanamide: Similar structure but with butyl groups instead of ethyl groups.
Propanamide: The parent compound without bromine or alkyl substitutions.
Uniqueness
2-Bromo-n,n-diethylpropanamide is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to its dimethyl and dibutyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N,N-diethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKMQYCSCPAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-12-4 | |
Record name | NSC1197 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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